molecular formula C17H19ClN4O2S B2394263 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 332103-34-1

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2394263
CAS No.: 332103-34-1
M. Wt: 378.88
InChI Key: JNFINTAOXOVXES-UHFFFAOYSA-N
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Description

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a purine derivative.

    Substitution Reaction: Introduction of the butyl group at the 7-position through an alkylation reaction.

    Thioether Formation: The 8-position is modified by reacting with 2-chlorobenzylthiol under basic conditions to form the thioether linkage.

    Methylation: The 3-position is methylated using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the chlorobenzyl group to a benzyl group.

    Substitution: Halogen substitution reactions at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Nucleophiles such as sodium azide for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Azide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of purine-related enzymes.

    Drug Development: Exploration as a lead compound for therapeutic agents.

Medicine

    Anticancer Research: Investigation of cytotoxic effects on cancer cell lines.

    Antiviral Research: Potential antiviral activity against specific viruses.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Cellular Pathways: Interaction with cellular pathways involved in DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

IUPAC Name

7-butyl-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-7-5-6-8-12(11)18/h5-8H,3-4,9-10H2,1-2H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFINTAOXOVXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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